2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride
Description
Chemical Classification and Quaternary Ammonium Compound Family
Polixetonium chloride belongs to the polymeric quaternary ammonium compound (polyquat) subclass, characterized by repeating cationic units connected via ethylene oxide spacers. Its structure features two quaternized nitrogen atoms bonded to methyl, propyl, and methoxyethyl groups, with chloride counterions ensuring charge neutrality.
Key Features of Quaternary Ammonium Compounds (QACs):
- Permanent positive charge : Unlike primary, secondary, or tertiary amines, QACs retain cationic properties across all pH levels due to their tetraalkylammonium structure.
- Surfactant activity : The amphiphilic nature of QACs enables disruption of microbial membranes and stabilization of emulsions.
- Generational evolution : Polixetonium chloride aligns with fourth-generation QACs , which emphasize enhanced biocidal efficacy and reduced environmental persistence compared to earlier variants like benzalkonium chloride (first generation).
Table 1: Generational Classification of QACs
| Generation | Example Compounds | Key Characteristics |
|---|---|---|
| First | Benzalkonium chloride | Single-chain, limited stability in hard water |
| Second | ADEBAC* | Ethyl-substituted aromatic ring |
| Third | ADBAC + ADEBAC mixtures | Improved detergency and safety |
| Fourth | Didecyl dimethyl ammonium chloride, Polixetonium chloride | Dual-chain, low foaming, high organic tolerance |
| Fifth | Fourth + second-gen hybrids | Broad-spectrum activity in harsh conditions |
*ADEBAC: Alkyl dimethyl ethylbenzyl ammonium chloride.
Polixetonium chloride’s polymeric nature enhances its binding capacity to surfaces, making it effective in water treatment and material preservation.
Historical Development and Discovery
The development of Polixetonium chloride is rooted in the broader evolution of QACs:
- 1916 : Jacobs and Heidelberg first documented QACs’ biocidal properties.
- 1935 : Gerhard Domagk’s work on alkyl dimethyl benzyl ammonium chloride (ADBAC) established the foundational structure for modern QACs.
- 1960s–1970s : Advances in polymerization techniques enabled the synthesis of dual-chain QACs like Polixetonium chloride, which was first registered in 1971 under the trade name Busan 77 for industrial water treatment.
The compound’s design addressed limitations of earlier QACs, such as foam generation and susceptibility to organic interference, by incorporating ethylene oxide linkages and methoxyethyl groups.
Nomenclature and Alternative Designations
The systematic IUPAC name reflects its bifunctional quaternary ammonium structure:
- IUPAC Name : 2-[Dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride
- Molecular Formula : C₁₂H₃₀Cl₂N₂O
- Molecular Weight : 289.28 g/mol.
Table 2: Alternative Designations and Contexts
| Designation | Context of Use |
|---|---|
| Polixetonium chloride | Regulatory and industrial applications |
| Polyquaternium-42 | Cosmetic and material science |
| CAS 31512-74-0 | Chemical databases |
| Busan 77, MBC 115 | Trade names for water treatment |
| Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride] | Polymer chemistry |
The compound is also classified under EPA PC Code 069183 for pesticidal applications.
Significance in Chemical Science and Industry
Industrial Applications:
- Water Treatment :
- Material Preservation :
- Surface Modification :
Scientific Relevance:
- Mechanistic Studies : Its interaction with microbial membranes involves electrostatic disruption of lipid bilayers, leading to cell lysis.
- Polymer Chemistry : The ethylene oxide backbone enables tunable solubility and molecular weight distribution, facilitating research into stimuli-responsive materials.
Comparative Advantages Over Other QACs:
| Property | Polixetonium Chloride | Benzalkonium Chloride |
|---|---|---|
| Foam Generation | Low | High |
| Organic Matter Tolerance | High | Low |
| Environmental Persistence | Moderate | High |
| Application Spectrum | Broad (industrial) | Narrow (disinfectants) |
This compound’s balance of efficacy and environmental adaptability positions it as a critical tool in sustainable industrial chemistry.
Properties
IUPAC Name |
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2O.2ClH/c1-7-8-13(2,3)9-10-14(4,5)11-12-15-6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMCUEHNXUJTGW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(C)CC[N+](C)(C)CCOC.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light amber to pale yellow liquid with a mild fishy odor; [Reference #1] | |
| Record name | Polixetonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
111 °C | |
| Record name | Polixetonium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Completely soluble in water | |
| Record name | Polixetonium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.103-1.1417 g/cu cm | |
| Record name | Polixetonium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
10.8 [mmHg], 10.8 mm Hg at 20 °C; 14.4 mm Hg at 25 °C | |
| Record name | Polixetonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Polixetonium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light amber/pale yellow colored clear liquid | |
CAS No. |
31512-74-0 | |
| Record name | Polixetonium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Intermediate Synthesis: Dimethylamine and Ethylene Oxide Reaction
The first step involves ring-opening of ethylene oxide by dimethylamine to form a hydroxyethyl-substituted tertiary amine.
Reaction Equation:
Conditions:
This step generates a hydroxylated intermediate, which is subsequently functionalized in the quaternization stage.
Quaternization with Methyl Chloride
The hydroxyethyl intermediate undergoes quaternization using methyl chloride to introduce the cationic ammonium centers.
Reaction Equation:
Key Parameters:
| Parameter | Value/Description | Source |
|---|---|---|
| Molar Ratio | 1:2 (Intermediate:Methyl Chloride) | |
| Solvent | Methanol | |
| Temperature | 50–60°C | |
| Pressure | 9–10 kg/cm² | |
| Reaction Time | 4–6 hours |
The reaction is conducted in a pressurized vessel to maintain methyl chloride in liquid phase, enhancing reactivity. Excess methyl chloride ensures complete quaternization of both amine groups.
Process Optimization and Yield Considerations
Solvent Selection
Methanol is preferred due to its ability to dissolve both polar intermediates and gaseous methyl chloride. Higher methanol volumes (5:1–10:1 solvent-to-reactant ratio) improve yield by preventing precipitate formation.
Temperature and Pressure Control
Purification
The crude product is purified via:
-
Crystallization: From cold acetone to remove unreacted starting materials.
Comparative Analysis of Quaternary Ammonium Synthesis Methods
| Compound | Key Reactants | Quaternizing Agent | Unique Feature |
|---|---|---|---|
| Polixetonium Chloride | Dimethylamine, Ethylene Oxide | Methyl Chloride | Methoxyethyl/propyl substituents |
| Benzalkonium Chloride | Alkyl Dimethylamine | Benzyl Chloride | Benzyl group for lipid solubility |
| Cetrimonium Bromide | Cetyltrimethylammonium | Bromoalkane | Long alkyl chain for surfactancy |
The methoxyethyl group in Polixetonium chloride enhances water solubility, making it suitable for ophthalmic formulations.
Industrial-Scale Production Insights
Pilot-Scale Protocol (Based on Patent CN103275123A)
A scaled-up synthesis of a structurally analogous compound provides insights into Polixetonium chloride production:
| Step | Details |
|---|---|
| Reactant Charging | 900 kg intermediate, 270 kg methyl chloride, 825 kg methanol charged into 3000L reactor. |
| Heating/Cooling | Jacketed reactor heated to 55°C, then cooled to maintain exotherm. |
| Methyl Chloride Addition | Fed gradually to control pressure ≤9 kg/cm². |
| Workup | Post-reaction, mixture filtered and crystallized. Yield: ~85% (theoretical). |
Challenges and Mitigation Strategies
Byproduct Formation
Hygroscopicity
-
Issue: Final product absorbs moisture, complicating storage.
-
Solution: Packaging under nitrogen atmosphere with desiccants.
Recent Advancements (2023–2025)
Chemical Reactions Analysis
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can occur under specific conditions, although they are less common.
Substitution: This compound can undergo substitution reactions, particularly with nucleophiles, resulting in the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride has a wide range of scientific research applications:
Chemistry: It is used as a disinfectant and preservative in various chemical formulations.
Industry: This compound is used in the preparation of cooling liquids for samarium cobalt permanent magnet processing and as an additive in copper electronic plating
Mechanism of Action
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride exerts its effects by disrupting the cell membranes of microorganisms. It interacts with the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately causing cell death . The molecular targets include the cell membrane components, and the pathways involved are related to membrane disruption and cell lysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Quaternary ammonium salts (QAS) with dichloride counterions and branched alkyl/ether substituents are common in industrial and pharmaceutical applications. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.
Table 1: Comparative Analysis of Selected Quaternary Ammonium Dichlorides
Key Observations
Structural Complexity and Charge Distribution The target compound features dual azanium centers, unlike simpler QAS like [2-(2,6-dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium;chloride (single azanium center with aromatic substituents) . This may enhance its solubility in polar solvents compared to mono-azanium analogs.
Physicochemical Properties The molecular weight (~341 g/mol) of the target compound is intermediate among the analogs. Higher-weight compounds like benzyl-[3-(diethylazaniumyl)... (440.4 g/mol) may exhibit lower volatility but higher thermal stability . Propyl ethylphosphonothioate derivatives (e.g., C₁₀H₂₄NO₂PS) share dichloride or thiolate counterions but differ in backbone electronegativity due to phosphorus centers, affecting reactivity in catalytic systems .
Diisopropylaminoethyl acetoxylidide derivatives (e.g., ) are precursors to anesthetics, suggesting that the target compound’s branched alkyl groups might be tailored for similar biomedical uses.
Biological Activity
Overview
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium; dichloride, commonly known as Polixetonium chloride, is a quaternary ammonium compound with significant biological activity. Its chemical formula is C12H30Cl2N2O, and it is primarily utilized for its antimicrobial properties in various applications, including healthcare and industrial settings. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against microorganisms, and relevant research findings.
Polixetonium chloride exhibits its biological activity primarily through its interaction with microbial cell membranes. The positively charged nitrogen atoms in its structure attract negatively charged components of microbial membranes, leading to:
- Disruption of Cell Membrane Integrity : This disruption results in leakage of cellular contents, ultimately causing cell death.
- Broad-Spectrum Antimicrobial Activity : It is effective against a variety of microorganisms, including bacteria, fungi, and viruses.
Biological Activity Data
The following table summarizes the biological activity of Polixetonium chloride against various microorganisms:
| Microorganism Type | Specific Organisms | Efficacy |
|---|---|---|
| Bacteria | Escherichia coli | High |
| Staphylococcus aureus | High | |
| Pseudomonas aeruginosa | Moderate to High | |
| Fungi | Candida albicans | High |
| Viruses | Influenza virus | Moderate |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of Polixetonium chloride in clinical settings. It demonstrated high effectiveness in reducing bacterial load on surfaces in healthcare facilities, significantly lowering infection rates associated with surgical procedures . -
Biofilm Prevention :
Research indicated that Polixetonium chloride can inhibit biofilm formation by certain bacteria. This property is particularly beneficial in medical devices where biofilms can lead to persistent infections . -
Comparative Studies :
Comparative studies with other quaternary ammonium compounds revealed that Polixetonium chloride has a superior safety profile while maintaining high antimicrobial efficacy. This makes it suitable for use in sensitive applications such as ophthalmic solutions .
Applications
Polixetonium chloride finds diverse applications across various fields:
- Healthcare : Used as a disinfectant for surfaces and instruments, as well as in wound irrigation solutions.
- Agriculture : Applied as a pesticide due to its biocidal properties.
- Industrial : Utilized in formulations for cooling liquids and electronic plating processes.
Q & A
Basic: What analytical methods are recommended for characterizing the structural integrity and purity of this compound?
Methodological Answer:
To ensure accurate characterization, employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the quaternary ammonium structure and substituent alignment. 2D-COSY can resolve overlapping proton signals in the ethyl-methoxyethyl chain .
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) using a C18 column with UV/Vis detection (λ = 210–220 nm) and a mobile phase of acetonitrile:water (70:30, 0.1% TFA) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected m/z: 335.9 g/mol for similar analogs) and chloride counterion stoichiometry via ESI+ mode .
- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition temperatures >150°C indicate suitability for high-temperature applications .
Basic: How can researchers optimize synthetic routes for this compound while minimizing byproducts?
Methodological Answer:
Adopt a two-step quaternization strategy:
Step 1: React dimethylpropylamine with 2-chloroethyl ether in acetonitrile (60°C, 12h) under nitrogen. Monitor via TLC (silica GF254, ethyl acetate:methanol 4:1).
Step 2: Introduce the methoxyethyl group via nucleophilic substitution (K₂CO₃ catalyst, DMF, 80°C).
Optimization:
- Use a Design of Experiments (DoE) framework to test variables: solvent polarity (dielectric constant ε = 20–40), temperature (50–90°C), and molar ratios (1:1.2–1:1.5).
- Purify via recrystallization (ethanol:diethyl ether, 1:3) to achieve ≥90% yield. Validate purity with ion chromatography for chloride content .
Advanced: How to design experiments to assess its environmental fate and biotic interactions?
Methodological Answer:
Follow the INCHEMBIOL project framework :
- Abiotic Studies:
- Hydrolysis: Incubate in pH 4–9 buffers (25–50°C) and analyze degradation products via LC-MS/MS.
- Sorption: Measure soil-water partition coefficients (Kd) using batch equilibrium tests (OECD Guideline 106).
- Biotic Studies:
Advanced: How to resolve contradictions in reported stability data across studies?
Methodological Answer:
Address discrepancies through:
Controlled Replication: Standardize conditions (e.g., pH 7.0 ± 0.2, 25°C) using buffer systems from OECD guidelines .
Multi-Method Validation: Compare HPLC-UV, LC-MS, and ion chromatography results to rule out detection bias .
Stress Testing: Expose the compound to UV light (254 nm, 24h) and analyze degradation pathways via HRMS fragmentation patterns.
Statistical Analysis: Apply ANOVA to evaluate inter-laboratory variability (e.g., temperature fluctuations ±2°C) .
Basic: What safety protocols are critical during handling and disposal?
Methodological Answer:
Based on analogs like benzyl-heptadecyl-dimethylazanium chloride :
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing.
- Spill Management: Neutralize with activated carbon (5:1 w/w ratio) and dispose as hazardous waste (EPA Hazardous Waste Code D001).
- First Aid: For skin contact, rinse with 0.1% acetic acid (15 mins), then seek medical evaluation .
Advanced: How to investigate its mechanism of action in biological systems?
Methodological Answer:
Adopt tiered testing from INCHEMBIOL :
Cellular Level:
- Measure membrane disruption via hemolysis assays (5% sheep RBCs, 37°C, 1h).
- Assess mitochondrial toxicity using MTT assay (IC₅₀ in HEK-293 cells).
Organism Level:
- Conduct C. elegans locomotion assays to evaluate neurotoxicity.
Molecular Modeling:
- Simulate ligand-receptor interactions (e.g., acetylcholine receptors) using AutoDock Vina (PDB ID: 2QC1) .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
